molecular formula C15H11ClF4N2O4 B13429595 Methyl Flufenpyr

Methyl Flufenpyr

Cat. No.: B13429595
M. Wt: 394.70 g/mol
InChI Key: UCXSELQUTMGPDK-UHFFFAOYSA-N
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Description

Methyl Flufenpyr is a synthetic compound known for its herbicidal properties. It is primarily used as a contact herbicide to control broad-leaved weeds in various crops such as corn, soybeans, sugarcane, potatoes, and wheat . The compound is a derivative of phenoxyacetic acid, with specific substitutions that enhance its herbicidal activity.

Preparation Methods

The synthesis of Methyl Flufenpyr involves several steps. One common method includes the condensation of carboxylic acids with specific amines, followed by cyclization to form the pyridazinone ring . The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Methyl Flufenpyr undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Methyl Flufenpyr has several scientific research applications:

Mechanism of Action

Methyl Flufenpyr exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition disrupts the synthesis of chlorophyll, leading to the death of the targeted weeds. The molecular targets and pathways involved include the binding of the compound to the enzyme’s active site, preventing its normal function .

Comparison with Similar Compounds

Methyl Flufenpyr is unique compared to other similar compounds due to its specific substitutions on the phenoxyacetic acid structure. Similar compounds include:

Properties

IUPAC Name

methyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF4N2O4/c1-7-8(15(18,19)20)5-21-22(14(7)24)11-4-12(9(16)3-10(11)17)26-6-13(23)25-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXSELQUTMGPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN(C1=O)C2=CC(=C(C=C2F)Cl)OCC(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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